Electrochemical Semi-Hydrogenation: 1.8‑Fold Higher Faradaic Efficiency vs. 2‑Methyl‑3‑butyn‑2‑ol
In a direct head-to-head comparison under identical electrochemical semi-hydrogenation conditions using a palladium catalyst, 3-methyl-1-pentyn-3-ol achieved a faradaic efficiency of 65% at 80 mA cm⁻², whereas the close structural analog 2-methyl-3-butyn-2-ol reached only 36% under the same conditions [1]. This represents a 1.8‑fold improvement in current utilization efficiency. The difference is attributed to the distinct hydrophobicities and steric profiles of the two alkynols, which affect substrate transport through the three-layered substrate diffusion electrode and catalyst accessibility [1].
| Evidence Dimension | Faradaic efficiency for semi-hydrogenation to corresponding alkene |
|---|---|
| Target Compound Data | 65% |
| Comparator Or Baseline | 2-methyl-3-butyn-2-ol: 36% |
| Quantified Difference | +29 percentage points (1.8× improvement) |
| Conditions | Neat substrate, Pd catalyst, substrate diffusion electrode, 80 mA cm⁻², room temperature |
Why This Matters
Higher faradaic efficiency directly reduces energy consumption and improves process economics in industrial electrosynthesis, making 3-methyl-1-pentyn-3-ol the preferred substrate for electrochemical alkene production.
- [1] S. M. A. Hakim Siddiki, A. S. Touchy, K. Shimizu, et al. Substrate diffusion electrodes allow for the electrochemical hydrogenation of concentrated alkynol substrate feeds. iScience, 2025, 28(2), 111789. View Source
